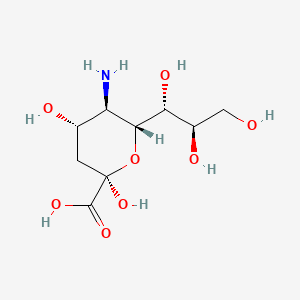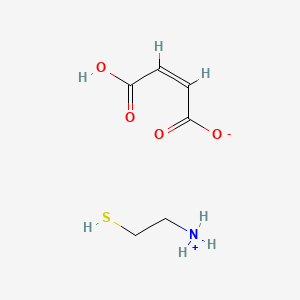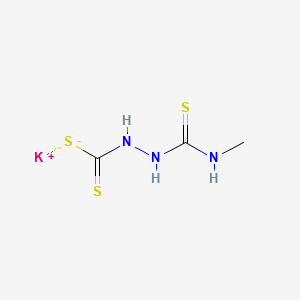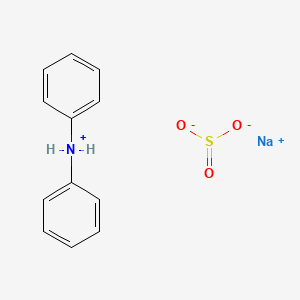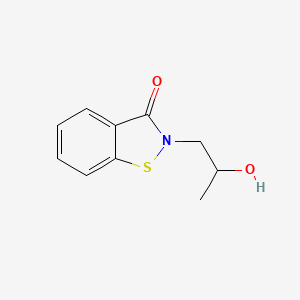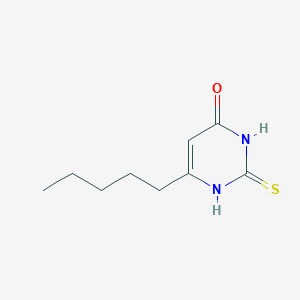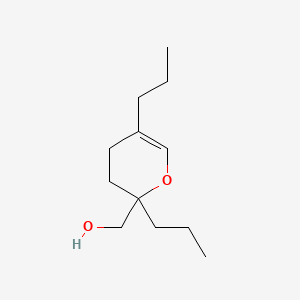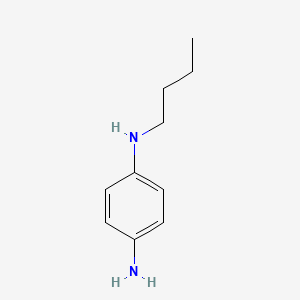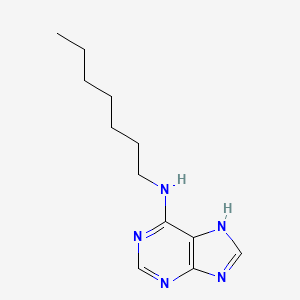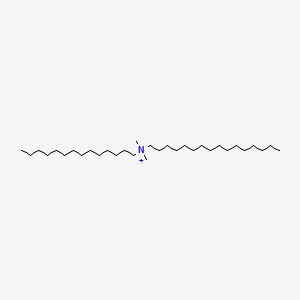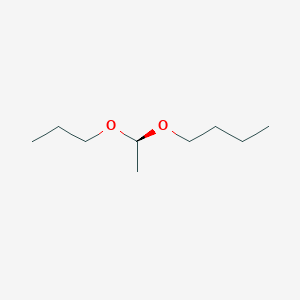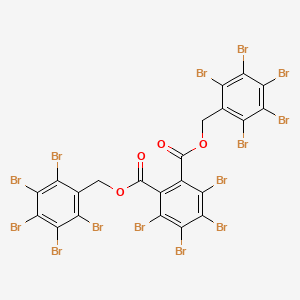
Hexacosyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosyl methacrylate is an organic compound with the molecular formula C30H58O2. It is a long-chain ester of methacrylic acid and hexacosanol. This compound is known for its applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Hexacosyl methacrylate can be synthesized through the esterification of methacrylic acid with hexacosanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve continuous flow processes to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Hexacosyl methacrylate undergoes several types of chemical reactions:
Polymerization: It can be polymerized through free radical polymerization to form high molecular weight polymers.
Esterification and Transesterification: It can react with alcohols and acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce methacrylic acid and hexacosanol.
Common reagents used in these reactions include acid catalysts for esterification and free radical initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexacosyl methacrylate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for hexacosyl methacrylate involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as high thermal stability, low surface energy, and excellent lubricity . The molecular targets and pathways involved in its action are primarily related to its ability to form stable, high-molecular-weight polymers.
Comparaison Avec Des Composés Similaires
Hexacosyl methacrylate can be compared with other long-chain methacrylate esters such as hexadecyl methacrylate and octadecyl methacrylate. While all these compounds share similar ester functionalities, this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties . This makes it particularly useful in applications requiring high thermal stability and low surface energy.
Similar compounds include:
- Hexadecyl methacrylate
- Octadecyl methacrylate
- Dodecyl methacrylate
These compounds vary primarily in the length of their alkyl chains, which influences their solubility, melting points, and other physical properties.
Propriétés
Numéro CAS |
93857-95-5 |
|---|---|
Formule moléculaire |
C30H58O2 |
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
hexacosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C30H58O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-30(31)29(2)3/h2,4-28H2,1,3H3 |
Clé InChI |
VLASYNJZKUULNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


